molecular formula C10H14ClF2NO B1381861 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride CAS No. 1803601-62-8

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride

Cat. No. B1381861
CAS RN: 1803601-62-8
M. Wt: 237.67 g/mol
InChI Key: AWEXDKXLAOZTAZ-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride, also known as DFPMA hydrochloride, is a synthetic compound with potential applications in scientific research. It is a member of the phenoxyalkane class of molecules, which are characterized by their phenol and alkane functional groups. DFPMA hydrochloride has been studied in the laboratory to investigate its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride has been synthesized from 3,5-difluoropropiophenone, showcasing selective halogen substitution and amination in non-proton polar solvents. This synthesis method offers advantages such as reduced reaction time and high yield (Liu, 2006).
  • The synthesis of similar compounds, such as 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride, demonstrates the versatility and efficacy of these synthesis methods, producing compounds with confirmed structures via IR, 1H NMR, and MS spectra (Cheng, 2011).

Biological and Pharmacological Research

  • Studies on related compounds, such as the psychotomimetic amine 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, have revealed insights into metabolic pathways, stereoselective pharmacological behaviors, and interactions with cytochrome P-450. These studies highlight the importance of enantiomeric compositions and their effects on biological activity (Mcgraw & Castagnoli, 1981).

Chemical Interactions and Analysis Techniques

  • Research on similar chemical structures has contributed to the development of analysis techniques such as ion trap mass spectrometry. These advancements aid in understanding the analytical and atmospheric chemistry of related compounds, providing valuable insights into their environmental impact and interaction mechanisms (Spaulding et al., 2002).

Application in Material Science

  • The study and synthesis of similar compounds have applications in material science, such as the development of oxomolybdenum(VI) complexes with tetradentate [O3N]-type ligands. These complexes have potential uses in various industrial and research fields due to their unique chemical properties (Lehtonen & Sillanpää, 2007).

properties

IUPAC Name

2-(3,5-difluorophenoxy)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO.ClH/c1-10(2,6-13)14-9-4-7(11)3-8(12)5-9;/h3-5H,6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEXDKXLAOZTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OC1=CC(=CC(=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride

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